molecular formula C8H11Cl2N3 B13455288 3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride

3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride

Katalognummer: B13455288
Molekulargewicht: 220.10 g/mol
InChI-Schlüssel: VUBJJCNGZHUVRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride is a heterocyclic compound with a fused bicyclic structure. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique imidazo[1,5-a]pyridine scaffold, which contributes to its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a cyclization mechanism, forming the imidazo[1,5-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the imidazo[1,5-a]pyridine scaffold.

Wissenschaftliche Forschungsanwendungen

3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methylimidazo[1,2-a]pyridin-6-amine: Similar structure but different positional isomer.

    3-Methylimidazo[1,2-a]pyrazin-6-amine: Another heterocyclic compound with a similar core structure.

Uniqueness

3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride is unique due to its specific imidazo[1,5-a]pyridine scaffold, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H11Cl2N3

Molekulargewicht

220.10 g/mol

IUPAC-Name

3-methylimidazo[1,5-a]pyridin-6-amine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c1-6-10-4-8-3-2-7(9)5-11(6)8;;/h2-5H,9H2,1H3;2*1H

InChI-Schlüssel

VUBJJCNGZHUVRD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C2N1C=C(C=C2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.